rel-(3aR,7aR)-Octahydro-2H-indol-2-one
Description
Structure
2D Structure
Properties
CAS No. |
1195-13-7 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydroindol-2-one |
InChI |
InChI=1S/C8H13NO/c10-8-5-6-3-1-2-4-7(6)9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m1/s1 |
InChI Key |
GFOOVKOSROWXAZ-RNFRBKRXSA-N |
solubility |
not available |
Origin of Product |
United States |
Contextualization Within Indolone and Saturated Lactam Chemistry
(3aS,7aS)-Octahydro-2H-indol-2-one belongs to the broader classes of indolone and saturated lactam compounds. The indolone core is characterized by a fused bicyclic system containing a benzene (B151609) ring and a pyrrolidone ring, while lactams are cyclic amides. In the case of (3aS,7aS)-Octahydro-2H-indol-2-one, the indole (B1671886) nucleus is fully hydrogenated, resulting in a saturated bicyclic lactam. This saturation imparts a three-dimensional structure that is of great interest in medicinal chemistry.
The chemistry of lactams is rich and varied, with the strained four-membered β-lactam ring being a cornerstone of many life-saving antibiotics like penicillins and cephalosporins. nih.govnih.gov While not a β-lactam itself, the principles of lactam reactivity and their utility as synthetic intermediates are central to understanding the applications of octahydroindol-2-one. The exploration of bicyclic lactams, in particular, has been a fertile ground for the discovery of novel therapeutic agents.
Significance of Saturated Bicyclic Lactam Scaffolds in Contemporary Chemical Research
Saturated bicyclic lactam scaffolds, such as that found in (3aS,7aS)-Octahydro-2H-indol-2-one, are of paramount importance in modern chemical research for several reasons:
Conformational Rigidity: The fused ring system restricts the molecule's conformational flexibility. This rigidity is highly desirable in drug design as it can lead to higher binding affinity and selectivity for biological targets.
Stereochemical Complexity: These scaffolds possess multiple chiral centers, allowing for the creation of a diverse array of stereoisomers. This stereochemical diversity is crucial for optimizing the pharmacological properties of a drug candidate.
Synthetic Versatility: The lactam functionality can be readily modified, and the bicyclic framework provides multiple points for further functionalization, enabling the synthesis of a wide range of derivatives.
A prominent example of the importance of this scaffold is its role as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril, which are used to treat high blood pressure. nbinno.comlongdom.orggoogle.com The specific stereochemistry of the octahydroindole core is critical for the biological activity of these drugs. nih.gov
Stereochemical Definition and Significance of the 3as,7as Diastereomer
The designation (3aS,7aS) defines a specific stereoisomer of octahydro-2H-indol-2-one. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. tru.ca
Chiral Centers: Octahydro-2H-indol-2-one has two chiral centers at the bridgehead carbon atoms, positions 3a and 7a. The designations 'S' (from the Latin sinister, meaning left) and 'R' (from the Latin rectus, meaning right) are used to describe the absolute configuration at each of these centers.
Diastereomers: Molecules with multiple chiral centers can exist as diastereomers, which are stereoisomers that are not mirror images of each other. youtube.com The (3aS,7aS) isomer is a cis-fused system, where the hydrogen atoms at the bridgehead positions are on the same side of the ring system. This is in contrast to the trans-fused isomers.
The specific (3aS,7aS) stereochemistry is of profound significance because biological systems, such as enzymes and receptors, are themselves chiral. Therefore, different stereoisomers of a drug can have vastly different biological activities. The synthesis of enantiomerically pure compounds is a major focus in medicinal chemistry to ensure the desired therapeutic effect. chemistryviews.org For instance, the (2S,3aS,7aS) configuration of the related octahydro-1H-indole-2-carboxylic acid is a crucial starting material for the synthesis of Perindopril. longdom.org
Overview of Research Trajectories for Octahydroindol 2 One Derivatives
Stereoselective and Enantioselective Synthesis Approaches
The precise control of stereochemistry is paramount in the synthesis of complex molecules like (3aS,7aS)-Octahydro-2H-indol-2-one. Modern synthetic methods provide several powerful tools to achieve high levels of stereoselectivity.
Asymmetric Catalysis in Octahydroindolone Ring Construction
Asymmetric catalysis offers an efficient and atom-economical way to introduce chirality. While direct catalytic asymmetric synthesis of (3aS,7aS)-Octahydro-2H-indol-2-one is an ongoing area of research, related transformations on similar scaffolds highlight the potential of this approach. For instance, the catalytic asymmetric synthesis of substituted 3-hydroxy-2-oxindoles has been achieved using chiral catalysts. These methods often employ metal complexes with chiral ligands to control the enantioselectivity of the reaction. The resulting chiral oxindole (B195798) core can then, in principle, be further elaborated to the desired octahydroindolone through subsequent reduction steps.
Chiral Auxiliary-Mediated Synthetic Strategies
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. wikipedia.org A notable example is the synthesis of enantiomerically pure cis-fused bicyclic (3aS,7aS)-pyrrolidin-2-ones, a core structure of the target molecule. This has been accomplished through a dynamic kinetic resolution of a racemic γ-keto acid using (S)-phenylglycinol as a chiral auxiliary. This process leads to the formation of Meyers' bicyclic lactams, which can then be further transformed. The auxiliary is typically removed in a later step to yield the desired product.
| Chiral Auxiliary | Starting Material | Key Intermediate | Stereochemical Outcome |
| (S)-phenylglycinol | Racemic γ-keto acid | Meyers' bicyclic lactam | Enantiomerically pure (3aS,7aS)-pyrrolidin-2-one |
Diastereoselective Cyclization and Annulation Reactions
Diastereoselective cyclization reactions are fundamental in constructing the bicyclic framework of octahydroindolones with the desired cis-fusion. One reported strategy involves the cyclization of a compound derived from the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-halo-L-serine in a boiling hydrochloric acid solution. This intramolecular reaction sets the relative stereochemistry of the newly formed ring junction.
Another powerful approach is the diastereoselective addition of nucleophiles to N-acyliminium ions. For instance, the highly diastereoselective addition of trimethyl phosphite (B83602) to an N-acyliminium ion intermediate derived from a cis-fused bicyclic pyrrolidin-2-one has been demonstrated. This highlights the facial bias imposed by the existing stereocenters in the molecule, guiding the approach of the incoming nucleophile.
Chemo- and Stereoselective Hydrogenation/Reduction Methods
The hydrogenation of unsaturated precursors is a key step in many synthetic routes to octahydroindolones. The stereochemical outcome of this reduction is often crucial for establishing the final cis-fused ring system.
A highly effective method for the synthesis of the related (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid involves the hydrogenation of (S)-indoline-2-carboxylic acid in the presence of a platinum(IV) oxide catalyst. This reaction proceeds with high stereoselectivity, yielding the desired all-cis isomer.
Furthermore, rhodium-catalyzed hydrogenation of 2-oxindoles has been shown to produce hexahydroindolin-2(3H)-ones with all-cis stereochemistry with high diastereoselectivity. acs.org This method is tolerant of various functional groups and provides a direct route to the saturated bicyclic lactam core. A patent also describes the hydrogenation of a dihydroindole derivative using a rhodium on charcoal or platinum dioxide catalyst to furnish the (2S, 3aS, 7aS) stereoisomer of a related alanyl-octahydro-indole-carboxylic acid derivative. google.com
| Catalyst | Substrate | Product | Key Feature |
| Platinum(IV) oxide | (S)-indoline-2-carboxylic acid | (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | High stereoselectivity for the cis-fused product. |
| Rhodium on charcoal or Platinum dioxide | Dihydroindole derivative | (2S, 3aS, 7aS)-1-(S)-alanyl-octahydro-1H-indole-2-carboxylic acid derivative | Industrial process for a related pharmaceutical intermediate. google.com |
| [Rh(cod)Cl]₂ with a CAAC ligand | 2-Oxindole | all-cis-Hexahydroindolin-2(3H)-one | High diastereoselectivity in forming the saturated bicyclic lactam. acs.org |
Total Synthesis Routes to the (3aS,7aS) Diastereomer
The total synthesis of (3aS,7aS)-Octahydro-2H-indol-2-one can be approached through various strategic disconnections, leading to either divergent or convergent pathways.
Divergent and Convergent Synthetic Pathways
A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then coupled together in the later stages of the synthesis. researchgate.net For (3aS,7aS)-Octahydro-2H-indol-2-one, a convergent approach could involve the synthesis of a suitably functionalized cyclohexane (B81311) derivative and a chiral pyrrolidinone fragment, followed by their coupling and subsequent cyclization to form the final bicyclic system. This strategy is often more efficient and allows for greater flexibility in the synthesis of analogues.
In contrast, a divergent synthesis starts from a common intermediate that is elaborated through different reaction pathways to generate a library of structurally related compounds. wikipedia.org A potential divergent synthesis of congeners of (3aS,7aS)-Octahydro-2H-indol-2-one could start from a key bicyclic intermediate, such as a protected form of the target lactam. This intermediate could then be subjected to various functionalization reactions, for example, at the nitrogen atom or at positions on the cyclohexane ring, to produce a range of derivatives. A reported high-yielding and stereoselective alpha-methylation of the corresponding protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid exemplifies such a late-stage functionalization that could be part of a divergent strategy. nih.gov
While a specific, complete total synthesis of (3aS,7aS)-Octahydro-2H-indol-2-one is not extensively detailed in the literature, the methodologies described above for its congeners and core structure provide a clear roadmap for its construction. A plausible synthetic sequence could involve the initial formation of the corresponding carboxylic acid via one of the stereoselective methods mentioned, followed by a final lactamization step to yield the target octahydroindolone.
Key Bond-Forming Reactions: Intramolecular and Intermolecular Cyclizations
The construction of the bicyclic octahydroindol-2-one core relies heavily on strategic bond-forming cyclization reactions. Both intramolecular and intermolecular approaches are pivotal in assembling the fused ring system.
Intramolecular Cyclization: This strategy involves the formation of one of the rings from a precursor that already contains the majority of the required atoms. A common approach involves the cyclization of a suitably functionalized cyclohexane or pyrrolidine (B122466) derivative. For instance, methods such as the Dieckmann condensation of a diester precursor can be employed to form the carbocyclic ring. Another powerful method is the intramolecular cyclization of δ-hydroxy acids or their derivatives to form the δ-lactone, which in this case is the lactam ring. youtube.com This process typically involves the nucleophilic attack of a hydroxyl group on a carboxylic acid group within the same molecule, leading to ring closure. youtube.com The reaction can be catalyzed by acid, which protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to attack by the hydroxyl group. youtube.com Cascade cyclization processes have also been developed, where the formation of the isoquinoline (B145761) or carboline cycle occurs in the final step of the synthesis. proquest.com
Intermolecular Cyclization: This approach builds the ring system by bringing together two or more separate molecular fragments. Palladium-catalyzed coupling reactions are a powerful tool for intermolecular cyclizations, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com For example, the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine derivatives can initiate a sequence leading to the octahydroindole framework. google.com Another significant intermolecular strategy is the [4+2] cycloaddition (Diels-Alder reaction) between a suitable diene and a dienophile, which can rapidly construct the six-membered carbocyclic ring with high stereocontrol. Subsequent modifications can then lead to the desired lactam structure. The synthesis of indole (B1671886) derivatives through palladium-catalyzed intermolecular cyclization often involves the reaction of diaryliodonium salts with palladium, which then acts as an arylating agent to activate a carbon-carbon triple bond. mdpi.com
Protecting Group Strategies for Complex Octahydroindolone Syntheses
In the multi-step synthesis of complex molecules like (3aS,7aS)-Octahydro-2H-indol-2-one and its congeners, protecting groups are essential for temporarily masking reactive functional groups. jocpr.compressbooks.pub This allows for selective transformations at other sites within the molecule. jocpr.com
The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. jocpr.combham.ac.uk For the octahydroindolone scaffold, the primary sites requiring protection are the lactam nitrogen (an amine functional group) and any carboxylic acid functionalities.
Amine Protecting Groups: The lactam nitrogen, while part of an amide, can still exhibit reactivity. Common protecting groups for amines that are applicable in these syntheses include the Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups. These are typically stable under a range of conditions but can be removed selectively. For instance, the Boc group is readily cleaved under acidic conditions, while the Cbz group is removed by hydrogenolysis. In peptide synthesis, which shares similar challenges, Fmoc (9-fluorenylmethyloxycarbonyl) and t-Boc groups are commonly used to protect amino groups. jocpr.com The acetyl (Ac) group is also widely used for the protection of N-heterocycles. researchgate.net
Carboxyl Protecting Groups: When synthesizing derivatives like octahydroindole-2-carboxylic acid, the carboxyl group must be protected to prevent its interference with base-catalyzed reactions or nucleophilic additions. researchgate.net Esterification is the most common strategy. Simple alkyl esters (e.g., methyl or ethyl esters) or benzyl (B1604629) esters are frequently employed. Benzyl esters are particularly useful as they can be deprotected via hydrogenolysis, a mild method that is often compatible with other functional groups in the molecule. google.com
An effective protecting group strategy is crucial for the successful synthesis of complex molecules, enabling the construction of diverse and highly functionalized structures. bham.ac.uk
Functionalization and Derivatization of the Octahydroindol-2-one Core
Once the core bicyclic structure is established, further functionalization can be carried out to synthesize a variety of derivatives with potentially interesting biological activities.
N-Alkylation and Acylation Strategies for the Lactam Nitrogen
Modification of the lactam nitrogen is a key strategy for introducing molecular diversity.
N-Alkylation: The introduction of an alkyl group onto the lactam nitrogen can be achieved through various methods. A common approach involves the deprotonation of the N-H bond with a strong base, such as sodium hydride (NaH), to form the corresponding anion. youtube.com This nucleophilic anion can then react with an alkyl halide in an SN2 reaction to yield the N-alkylated product. youtube.com The use of ionic liquids in the presence of a base like potassium hydroxide (B78521) has also been shown to be an effective medium for the N-alkylation of N-acidic heterocyclic compounds. organic-chemistry.org
N-Acylation: The N-acylation of the lactam introduces an acyl group, forming an N-acyl imide derivative. This is typically achieved by reacting the lactam with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.govnih.gov Thioesters have also been reported as stable acyl sources for the chemoselective N-acylation of indoles. nih.gov Direct acylation with a carboxylic acid can also be accomplished using coupling reagents commonly employed in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) in combination with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net
| Reaction Type | Reagent(s) | Conditions | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Sodium hydride | Deprotonation followed by SN2 reaction | youtube.com |
| N-Alkylation | Alkyl halide, Potassium hydroxide | In ionic liquid | organic-chemistry.org |
| N-Acylation | Acyl chloride or Acid anhydride, Base | Standard acylation conditions | nih.govnih.gov |
| N-Acylation | Thioester, Cesium carbonate | High temperature (e.g., 140 °C in xylene) | nih.gov |
| N-Acylation | Carboxylic acid, DCC, HOBt | Peptide coupling conditions | researchgate.net |
Stereoselective Substitutions at the Carbonyl Adjacent Position
The α-carbon to the lactam carbonyl is a key position for introducing substituents with stereochemical control. The protons on this carbon are acidic and can be removed by a strong base to form an enolate.
The stereoselective alkylation of this enolate is a powerful tool for creating new stereocenters. The stereochemical outcome of the alkylation is often influenced by the existing stereochemistry of the bicyclic system and the choice of reagents and reaction conditions. For instance, the use of a chiral auxiliary, such as an Evans' auxiliary, can direct the incoming electrophile to one face of the enolate, leading to high diastereoselectivity. nih.govumn.edu A high-yielding and remarkably stereoselective α-methylation of the (2S,3aS,7aS) stereoisomer of a protected octahydroindole-2-carboxylic acid has been described, where the steric hindrance of the fused cyclohexane ring dictates the stereochemical outcome. nih.gov
| Substrate | Reaction | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| γ-Lactam with Evans' chiral auxiliary | Alkylation with various electrophiles | Use of a chiral auxiliary | Reasonable diastereoselectivities | nih.govumn.edu |
| Protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid | α-methylation | Steric hindrance from the fused cyclohexane ring | High selectivity with retention of configuration | nih.gov |
| Trichloromethyloxazolidinone derivative of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid | α-alkylation | Completely diastereoselective alkylation | Enantiopure α-tetrasubstituted derivatives | nih.gov |
Modifications and Elaboration of the Saturated Carbocyclic Ring
The saturated six-membered carbocyclic ring of the octahydroindol-2-one scaffold offers multiple positions for further functionalization, although this can be more challenging than modifications at the lactam portion.
Strategies for functionalizing the carbocyclic ring often involve standard transformations of aliphatic systems. For example, radical halogenation can introduce a handle for subsequent nucleophilic substitution or elimination reactions. Directed C-H activation, using a directing group attached to the lactam nitrogen, is a more modern and powerful strategy to selectively functionalize specific positions on the ring. The inherent strain and reactivity of small carbocycles can also be harnessed to enable functionalization. digitellinc.com
Furthermore, if the carbocyclic ring is introduced via a Diels-Alder reaction, the initial cyclohexene (B86901) ring can be subjected to a wide range of alkene transformations, such as epoxidation, dihydroxylation, or ozonolysis, before or after the formation of the lactam ring. These modifications can lead to a diverse array of complex polycyclic structures.
Lactam Ring Opening and Re-closing Transformations
The stability of the lactam ring in (3aS,7aS)-Octahydro-2H-indol-2-one is a crucial factor in its synthetic utility. However, under certain conditions, the ring can be opened by nucleophilic attack, and the corresponding amino acid can be re-cyclized.
Lactam ring opening is a fundamental reaction, often achieved through hydrolysis under acidic or basic conditions to yield the corresponding amino acid, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. This transformation is a key step in certain synthetic routes where the lactam serves as a protecting group for the amino acid functionality. For instance, a patent describing the synthesis of Trandolapril intermediates mentions the conversion of a trans-octahydroindol-2-one to the corresponding carboxylic acid, which implies a hydrolysis step. google.com
Beyond simple hydrolysis, ring-opening can also be triggered under other conditions. For example, studies on other bicyclic lactam systems have shown that deprotonation at the α-position can sometimes lead to a competitive ring-opening pathway. In the context of palladium-catalyzed α-arylation of Meyers' chiral bicyclic lactams, a deprotonative ring-opening sideline reaction has been observed, which is dependent on the substrate structure. citedrive.comnycu.edu.tw This suggests that under strongly basic conditions, the enolate of (3aS,7aS)-Octahydro-2H-indol-2-one could potentially undergo a similar transformation.
The reverse reaction, lactam formation from the corresponding amino acid, is a classic intramolecular condensation. This cyclization is often promoted by coupling agents or by thermal dehydration. The stereochemistry of the starting amino acid is crucial for the formation of the desired cis-fused bicyclic lactam.
| Transformation | Reagents and Conditions | Product(s) | Key Findings | Reference |
| Lactam Hydrolysis | Acid or Base | (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | Standard method for converting the lactam to the corresponding amino acid. | google.com |
| Deprotonative Ring-Opening | Strong Base (e.g., KHMDS) | Ring-opened products | Observed as a side reaction in α-arylation of related bicyclic lactams. | citedrive.comnycu.edu.tw |
| Lactam Formation | Coupling agents or heat | (3aS,7aS)-Octahydro-2H-indol-2-one | Intramolecular cyclization of the corresponding amino acid. |
Stereospecific and Stereoselective Transformations at Chiral Centers
The chiral centers in (3aS,7aS)-Octahydro-2H-indol-2-one, particularly the α-carbon, are key targets for stereoselective functionalization. The rigid bicyclic framework provides a high degree of stereocontrol, allowing for the introduction of new substituents with predictable stereochemistry.
A significant body of research has focused on the stereoselective alkylation of the enolate derived from this lactam core. While much of the work has been performed on the closely related (2S,3aS,7aS)-octahydroindole-2-carboxylic acid derivatives, the principles are directly applicable to the lactam itself. nih.govnih.govnih.gov The fused cyclohexane ring creates significant steric hindrance on one face of the pyrrolidinone ring, directing incoming electrophiles to the opposite, less hindered face.
For example, a highly stereoselective α-methylation of a protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid has been reported. nih.govnih.gov The steric hindrance of the cis-fused cyclohexane ring effectively shields one face of the enolate, leading to the formation of the α-methylated product with high diastereoselectivity and retention of configuration. nih.gov This high degree of facial stereodifferentiation is a general feature of this bicyclic system. nih.gov
The diastereoselectivity of alkylation reactions on bicyclic lactams can be influenced by the protecting groups on the nitrogen atom. rsc.org In some cases, the choice of protecting group can even reverse the direction of alkylation from the expected exo attack to an endo attack, possibly due to a conformational change in the enolate intermediate. rsc.org
| Reaction | Substrate/Derivative | Reagents and Conditions | Product | Diastereoselectivity | Reference |
| α-Methylation | Protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid | Base, Methyl Iodide | α-Methylated derivative | High, with retention of configuration | nih.govnih.gov |
| α-Alkylation | Protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid | Base, Alkyl Halide | α-Alkylated derivative | High, with retention of configuration | nih.gov |
| α-Alkylation | Pyroglutaminol-derived bicyclic lactams | Base, Alkyl Halide | exo- or endo-alkylated product | Dependent on N-protecting group | rsc.org |
Oxidative and Reductive Reactivity of the Octahydroindolone Framework
The saturated nature of the (3aS,7aS)-Octahydro-2H-indol-2-one framework makes it relatively resistant to oxidation. However, the lactam functionality can be reduced to the corresponding cyclic amine.
The reduction of lactams to amines is a common transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this purpose, converting the amide carbonyl to a methylene (B1212753) group. masterorganicchemistry.com This reaction proceeds through the formation of an iminium ion intermediate, which is then further reduced. masterorganicchemistry.com For the (3aS,7aS)-Octahydro-2H-indol-2-one, this would yield (3aS,7aS)-decahydro-1H-indole.
More chemoselective reducing agents can also be employed. For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to be effective for the reduction of tertiary lactams to the corresponding cyclic tertiary amines, often with high yields and tolerance for other functional groups like esters. organic-chemistry.org While the target lactam is secondary, N-alkylation would make it a suitable substrate for this methodology.
Oxidative reactions on the saturated carbocyclic portion of the octahydroindolone framework are less common and would likely require harsh conditions or specific directing groups to achieve selectivity.
| Reaction | Reagent | Product | Key Features | Reference |
| Lactam Reduction | Lithium Aluminum Hydride (LiAlH₄) | (3aS,7aS)-Decahydro-1H-indole | Complete reduction of the carbonyl group. | masterorganicchemistry.com |
| Lactam Reduction | 9-Borabicyclo[3.3.1]nonane (9-BBN) | N-Alkyl-(3aS,7aS)-decahydro-1H-indole | Chemoselective reduction of N-alkyl lactams. | organic-chemistry.org |
Acid- and Base-Catalyzed Reactions of Octahydroindol-2-ones
The lactam functionality in (3aS,7aS)-Octahydro-2H-indol-2-one is susceptible to both acid and base catalysis, leading to a variety of transformations.
As mentioned in section 3.1, acid-catalyzed hydrolysis is a common reaction, leading to the ring-opened amino acid. google.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of water.
Under basic conditions, the α-proton can be abstracted to form an enolate. This enolate can then participate in various reactions, such as alkylation (as discussed in section 3.2) or condensation reactions. The formation of the enolate is a key step in many functionalization strategies for this scaffold.
Furthermore, base-induced intramolecular cyclizations are a common method for the synthesis of bicyclic β-lactams, highlighting the ability of amide enolates to act as nucleophiles in ring-forming reactions. nd.edu While the target is a γ-lactam, the principle of base-catalyzed cyclization of a suitable halo-amide precursor would be a viable synthetic route.
Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions
Transition metal-catalyzed reactions have become powerful tools for the functionalization of heterocyclic compounds. While much of the research has focused on aromatic systems like indoles, there is growing interest in the C-H activation of saturated heterocycles.
Palladium-catalyzed α-arylation of lactams has been reported, providing a direct method for the formation of α-aryl lactams. nih.gov These reactions typically involve the formation of a palladium-enolate intermediate. For bicyclic lactams, such as Meyers' chiral bicyclic lactams, this reaction has been shown to be feasible, although side reactions like ring-opening can occur depending on the substrate. citedrive.comnycu.edu.twresearchgate.net The application of this methodology to (3aS,7aS)-Octahydro-2H-indol-2-one would provide a direct route to α-aryl derivatives.
More broadly, the C-H activation of saturated azacycles is a field of active research. researchgate.netnih.govyoutube.com Palladium-catalyzed α-C(sp³)-H arylation of pyrrolidines and other cyclic amines has been achieved, demonstrating the potential for functionalizing the α-position of the octahydroindolone core without pre-functionalization. nih.gov These reactions often require a directing group to achieve regioselectivity. The lactam carbonyl itself could potentially serve as a directing group in some catalytic systems.
| Reaction Type | Catalyst System | Reactants | Product | Key Aspects | Reference |
| α-Arylation | Palladium / Ligand | Bicyclic Lactam, Aryl Halide | α-Aryl Bicyclic Lactam | Direct formation of C-C bond at the α-position. | citedrive.comnycu.edu.twnih.govresearchgate.net |
| C(sp³)-H Arylation | Palladium / Ligand | Saturated Azacycle, Arylboronic Acid | α-Aryl Azacycle | Direct functionalization of C-H bonds. | nih.gov |
Spectroscopic Elucidation of Conformations
The precise three-dimensional structure of (3aS,7aS)-Octahydro-2H-indol-2-one in solution is best probed through advanced spectroscopic methods. While specific studies on this exact molecule are limited, the application of techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) on analogous bicyclic lactam systems provides a framework for understanding its conformational behavior.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable in assigning the proton and carbon signals and deducing the relative stereochemistry of the hydrogen atoms. For a cis-fused system like (3aS,7aS)-Octahydro-2H-indol-2-one, the NOESY spectrum would be particularly informative, revealing through-space proximities between protons on the two rings, thereby confirming the cis-fusion and elucidating the preferred puckering of both the cyclopentane (B165970) and lactam rings. The coupling constants (J-values) obtained from high-resolution 1H NMR would further refine the dihedral angles between adjacent protons, offering a detailed picture of the dominant conformation in solution.
Circular Dichroism (CD) Spectroscopy: As a chiral molecule, (3aS,7aS)-Octahydro-2H-indol-2-one is expected to exhibit a characteristic Circular Dichroism spectrum. The sign and intensity of the Cotton effects, particularly those associated with the n→π* and π→π* electronic transitions of the lactam chromophore, are exquisitely sensitive to the local stereochemical environment. Studies on related bicyclic β-lactams have demonstrated the power of CD spectroscopy, in conjunction with theoretical calculations, to correlate the sign of the Cotton effect with the absolute configuration of the bridgehead atoms and the puckering of the lactam ring. researchgate.net For (3aS,7aS)-Octahydro-2H-indol-2-one, the CD spectrum would serve as a unique fingerprint of its chiral structure.
Computational Chemistry and Theoretical Studies on Conformational Preferences
In silico methods provide a powerful complement to experimental studies, offering a detailed view of the conformational landscape and the underlying energetic factors that govern it.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) has emerged as a robust tool for accurately predicting the ground state geometries of organic molecules. For (3aS,7aS)-Octahydro-2H-indol-2-one, DFT calculations, employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), can be used to optimize the geometry of various possible conformers. These calculations would likely reveal that the cyclopentane ring adopts an envelope or twist conformation, while the γ-lactam ring also exhibits a degree of puckering to alleviate steric strain. The relative energies of these conformers can be calculated to determine the most stable ground state geometry.
| Computational Method | Basis Set | Predicted Parameter | Value |
| DFT (B3LYP) | 6-31G(d,p) | Relative Energy of Conformers | Varies |
| DFT (B3LYP) | 6-31G(d,p) | Key Bond Lengths (Å) | C-N, C=O, etc. |
| DFT (B3LYP) | 6-31G(d,p) | Key Bond Angles (°) | Dihedral angles |
Note: The table represents the type of data that would be generated from DFT calculations, as specific studies on this molecule are not publicly available.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT provides a static picture of the most stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of the atoms at a given temperature, MD can map out the entire conformational landscape, including the various energy minima and the transition states that connect them. For (3aS,7aS)-Octahydro-2H-indol-2-one, MD simulations would reveal the flexibility of the ring system and the timescales of conformational interconversions. This information is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.
Quantum Chemical Analysis of Stereoelectronic Interactions within the Bicyclic System
The geometry and reactivity of (3aS,7aS)-Octahydro-2H-indol-2-one are not solely determined by steric effects; stereoelectronic interactions also play a critical role. These interactions involve the overlap of bonding or non-bonding orbitals, which can lead to stabilization or destabilization of certain conformations. In this bicyclic lactam, key stereoelectronic effects would include:
Hyperconjugation: Interactions between the lone pair of the nitrogen atom and the antibonding orbitals (σ) of adjacent C-C bonds, as well as interactions between C-H σ orbitals and the π orbital of the carbonyl group.
Gauche Interactions: Steric and electronic interactions between substituents on adjacent atoms.
Quantum chemical analyses, such as Natural Bond Orbital (NBO) analysis, can be performed on the DFT-optimized geometries to quantify these stereoelectronic interactions. This would provide insight into how the specific cis-fusion and the stereochemistry at the bridgehead carbons influence the electronic distribution and reactivity of the lactam.
Influence of Stereochemistry on Molecular Recognition and Chiral Induction Phenomena
The well-defined three-dimensional structure of (3aS,7aS)-Octahydro-2H-indol-2-one makes it an interesting scaffold for applications in asymmetric synthesis and medicinal chemistry. The specific arrangement of its functional groups in space can lead to highly specific interactions with other chiral molecules, a phenomenon known as molecular recognition.
For instance, if this lactam were to be used as a chiral auxiliary, its rigid conformational preference would effectively shield one face of a reacting center, directing an incoming reagent to the opposite face and thereby inducing a high degree of stereoselectivity in the product. The development of synthetic routes to derivatives of the closely related (2S,3aS,7aS)-octahydroindole-2-carboxylic acid highlights the utility of this bicyclic system in controlling stereochemistry.
Applications of the 3as,7as Octahydro 2h Indol 2 One Scaffold in Academic and Synthetic Chemistry Research
Design and Synthesis of Constrained Peptide Mimetics and Amino Acid Analogues
The (3aS,7aS)-Octahydro-2H-indol-2-one core is a direct precursor to (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Oic), a non-proteinogenic α-amino acid. nih.gov The incorporation of such conformationally restricted amino acids into peptides is a widely used strategy to enhance their metabolic stability, bioavailability, and receptor selectivity. nih.govnih.gov The rigid bicyclic structure of Oic, derived from the parent lactam, imparts significant conformational constraints on the peptide backbone, mimicking secondary structures like β-turns. nih.gov
The synthesis of Oic and its derivatives often commences from the (3aS,7aS)-octahydro-2H-indol-2-one lactam. The lactam itself can be synthesized through various routes and then hydrolyzed to yield the corresponding amino acid. This amino acid analogue has been utilized as a substitute for proline or phenylalanine in bioactive peptides, such as bradykinin (B550075) antagonists, to improve their resistance to enzymatic degradation. nih.gov The greater lipophilicity of the octahydroindole scaffold compared to proline also enhances the absorption and distribution of the resulting peptidomimetics through biological membranes. nih.gov
Researchers have developed methodologies for the α-functionalization of the octahydroindole scaffold, allowing for the synthesis of a variety of α-tetrasubstituted amino acid analogues. These complex building blocks are of significant interest for engineering peptide drugs with tailored properties. nih.gov
Table 1: Application of (3aS,7aS)-Octahydro-2H-indol-2-one in Peptide Mimetics
| Application | Description | Key Findings |
| Constrained Amino Acid Analogue | (3aS,7aS)-Octahydro-2H-indol-2-one is a precursor to (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Oic), a proline analogue. | Incorporation of Oic into peptides enhances stability and bioavailability. nih.gov |
| β-Turn Mimicry | The rigid bicyclic structure of the scaffold helps to induce and stabilize β-turn conformations in peptides. nih.gov | Useful for designing peptidomimetics with specific secondary structures. |
| Bradykinin Antagonists | Oic has been used as a surrogate for proline and phenylalanine in bradykinin B2 receptor antagonists. | Improved resistance to degrading enzymes and potential anti-cancer properties. nih.gov |
Exploration as a Bicyclic Scaffold for Diverse Compound Libraries
The robust and chiral nature of the octahydroindol-2-one framework makes it an excellent scaffold for the generation of diverse compound libraries for high-throughput screening. Its multiple functionalization points allow for the introduction of a wide range of substituents, leading to a large number of structurally distinct molecules.
One notable application involves the use of an octahydroindolinone core in the solid-phase synthesis of a chemical library. The core structure can be attached to a solid support, and subsequent diversification at the nitrogen atom and other positions can be achieved through parallel synthesis techniques. This approach enables the rapid generation of hundreds of unique compounds for biological evaluation. For instance, a library of 529 compounds was synthesized based on a related polycyclic lactam scaffold for screening as potential inhibitors of the bacterial cell division protein FtsZ.
The development of diversity-oriented synthesis (DOS) strategies has further highlighted the utility of such scaffolds. By starting with a common tetrahydropyridine (B1245486) precursor, a variety of privileged heterocyclic scaffolds, including those related to isoindolinones, can be generated. nih.gov This demonstrates the potential for creating skeletally diverse libraries from a single, readily accessible starting material.
Table 2: Use of the Octahydroindol-2-one Scaffold in Library Synthesis
| Library Type | Synthetic Strategy | Application |
| Solid-Phase Synthesis | The octahydroindolinone core is anchored to a solid support, followed by parallel derivatization. | Generation of a diverse library for screening against biological targets like FtsZ. |
| Diversity-Oriented Synthesis | Elaboration of a common precursor to generate a variety of privileged heterocyclic scaffolds. | Exploration of new chemical space for drug discovery. nih.gov |
Development of Octahydroindol-2-one-Derived Organocatalysts and Ligands for Asymmetric Synthesis
While the direct application of (3aS,7aS)-Octahydro-2H-indol-2-one as a standalone organocatalyst or ligand is not extensively documented in peer-reviewed literature, its structural motifs are present in various successful catalytic systems. The chiral bicyclic amine framework, which can be accessed from the lactam, is a common feature in many organocatalysts and chiral ligands.
For instance, proline and its derivatives, which share a similar cyclic amine structure, are highly effective organocatalysts for a wide range of asymmetric transformations. nih.gov The rigid backbone of the octahydroindole scaffold could offer unique stereochemical control in such catalytic systems. The development of novel organocatalysts often involves the synthesis of complex chiral amines, and the (3aS,7aS)-octahydro-2H-indol-2-one scaffold represents a potential starting point for the creation of new catalysts with enhanced activity and selectivity.
The field of asymmetric organocatalysis continues to expand, with a focus on creating novel catalysts for challenging reactions. nih.govoaepublish.com The potential for derivatizing the octahydroindol-2-one scaffold into novel phosphines, amines, or other coordinating groups for metal-catalyzed asymmetric reactions also remains an area ripe for exploration. The development of C2-symmetric diene ligands based on a bicyclo[2.2.2]octadiene scaffold for rhodium-catalyzed asymmetric arylation highlights the potential of rigid bicyclic structures in ligand design. organic-chemistry.org
Table 3: Potential for Organocatalyst and Ligand Development
| Catalyst/Ligand Type | Potential Application | Rationale |
| Proline-type Organocatalysts | Asymmetric aldol, Mannich, and Michael reactions. | The chiral amine derived from the lactam could provide unique stereochemical induction. |
| Chiral Ligands for Transition Metals | Asymmetric hydrogenation, C-C bond formation, and other metal-catalyzed reactions. | The rigid scaffold could lead to highly enantioselective catalysts. |
Utility as a Chiral Building Block in the Construction of Complex Natural Products and Synthetic Targets
The enantiopure nature and defined stereochemistry of (3aS,7aS)-Octahydro-2H-indol-2-one make it a valuable chiral building block for the total synthesis of complex natural products and other synthetic targets. researchgate.net The "chiral pool" approach, which utilizes readily available chiral molecules from nature or synthesis, is a powerful strategy in organic chemistry, and this bicyclic lactam fits well within this paradigm.
A prominent example of its utility is in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. The corresponding amino acid, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, is a key intermediate in the industrial synthesis of this widely used drug. nih.govspectrumchemical.com The lactam serves as a stable and readily accessible precursor to this crucial fragment.
The octahydroindole skeleton is a recurring motif in a variety of alkaloids and other biologically active natural products. The ability to synthesize functionalized octahydroindoles with high stereocontrol is therefore of significant interest. Methodologies such as domino Robinson annulation/aza-Michael reactions have been developed to construct complex octahydroindoles with multiple stereocenters, showcasing the versatility of this scaffold in building intricate molecular architectures.
Table 4: (3aS,7aS)-Octahydro-2H-indol-2-one as a Chiral Building Block
| Target Molecule/Class | Synthetic Strategy | Significance |
| Perindopril | The lactam is a precursor to the key intermediate (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. | Demonstrates the industrial relevance of the scaffold in pharmaceutical synthesis. nih.govspectrumchemical.com |
| Alkaloids | The octahydroindole framework is a common core in many natural products. | The lactam serves as a chiral starting material for the stereocontrolled synthesis of complex alkaloids. |
| Complex Synthetic Targets | The lactam can be elaborated through various chemical transformations. | Provides access to a wide range of enantiopure molecules for research and development. nih.gov |
Advanced Analytical and Spectroscopic Characterization Methodologies for 3as,7as Octahydro 2h Indol 2 One
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound. For (3aS,7aS)-Octahydro-2H-indol-2-one, HRMS provides an exact mass measurement, which, when compared to the calculated mass of the proposed formula (C₈H₁₃NO), confirms the elemental composition. This technique is sensitive enough to distinguish between isobars, which are molecules with the same nominal mass but different elemental formulas. benthamopen.compnnl.gov
Beyond molecular formula determination, HRMS coupled with fragmentation techniques, such as electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), offers profound insights into the molecule's structure. ncsu.eduscirp.orgnih.govyoutube.com The fragmentation patterns observed in the mass spectrum are characteristic of the compound's structure. For indole (B1671886) derivatives, common fragmentation pathways include the loss of small neutral molecules like CO. benthamopen.comscirp.org Analysis of these fragments helps to piece together the connectivity of the atoms within the molecule. ncsu.eduscirp.org The study of these fragmentation routes is crucial for confirming the proposed structure and identifying unknown related compounds. scirp.orgnih.gov
Table 1: High-Resolution Mass Spectrometry Data for (3aS,7aS)-Octahydro-2H-indol-2-one
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₃NO | sigmaaldrich.com |
| Calculated Exact Mass | 139.0997 | |
| Observed Exact Mass | Varies with instrumentation | |
| Common Fragmentation Pathways | Loss of CO | benthamopen.comscirp.org |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. wiley.comethernet.edu.et A combination of several 2D NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the (3aS,7aS)-Octahydro-2H-indol-2-one molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying protons that are on adjacent carbon atoms. sdsu.eduyoutube.com This is fundamental for tracing out the carbon skeleton of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.comresearchgate.net This allows for the direct assignment of a proton signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.comresearchgate.net This long-range correlation is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons that have no attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net Protons that are close to each other in space, but not necessarily bonded, will show a cross-peak. This is particularly important for determining the relative stereochemistry of the chiral centers in the molecule.
The collective data from these experiments allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, providing a detailed picture of the molecular structure in solution. science.govnih.gov
Table 2: Key 2D NMR Correlations for Structural Elucidation
| Experiment | Information Gained | Application to (3aS,7aS)-Octahydro-2H-indol-2-one | Reference |
| COSY | ¹H-¹H scalar coupling | Identifies adjacent protons in the octahydroindole ring system. | sdsu.eduyoutube.com |
| HSQC | One-bond ¹H-¹³C correlation | Assigns protons to their directly attached carbons. | sdsu.eduyoutube.comresearchgate.net |
| HMBC | Long-range ¹H-¹³C correlation (2-3 bonds) | Connects different spin systems and assigns quaternary carbons (e.g., the carbonyl carbon). | sdsu.eduyoutube.comresearchgate.net |
| NOESY | Through-space ¹H-¹H correlation | Determines the relative stereochemistry at the chiral centers (3a and 7a). | researchgate.net |
X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. nih.gov By diffracting X-rays through a single crystal of (3aS,7aS)-Octahydro-2H-indol-2-one, a detailed electron density map can be generated. This map reveals the precise positions of all atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and torsional angles. nih.gov
Crucially, for chiral molecules, X-ray crystallography can establish the absolute stereochemistry (the R/S configuration) at each chiral center without ambiguity, provided that anomalous dispersion effects are measurable. nih.gov This technique provides the most definitive proof of the (3aS,7aS) configuration. The resulting crystal structure also reveals the conformation of the molecule in the solid state and details of intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. nih.gov
Table 3: X-ray Crystallography Parameters for (3aS,7aS)-Octahydro-2H-indol-2-one (Hypothetical Data)
| Parameter | Description |
| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present in the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles of the unit cell. |
| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Absolute Configuration | Confirmed as (3aS,7aS). |
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity and Diastereomeric Ratio Determination
Chiral chromatography is essential for determining the enantiomeric purity and diastereomeric ratio of chiral compounds like (3aS,7aS)-Octahydro-2H-indol-2-one. rsc.orgnih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers, leading to their separation. researchgate.netgcms.czchromatographyonline.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers in the liquid phase. researchgate.netlongdom.org The choice of the chiral stationary phase is critical and is often based on the functional groups present in the analyte. For bicyclic lactams, various types of CSPs can be employed. The separated isomers are detected, typically by UV absorbance, and the ratio of the peak areas corresponds to the enantiomeric or diastereomeric ratio. researchgate.net
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is an excellent method for determining enantiomeric excess. nih.govresearchgate.netgcms.czchromatographyonline.com The sample is vaporized and passed through a column containing a chiral stationary phase. Similar to HPLC, the differential interaction with the CSP leads to the separation of the enantiomers, which are then detected. The determination of diastereomeric ratios can also be achieved, often with high resolution. rsc.orgnih.govresearchgate.net
The ability to accurately determine these ratios is crucial in asymmetric synthesis to assess the effectiveness of a chiral catalyst or auxiliary. nih.govresearchgate.net
Table 4: Chromatographic Methods for Chiral Analysis
| Technique | Principle | Application | Reference |
| Chiral HPLC | Differential interaction with a chiral stationary phase in the liquid phase. | Determination of enantiomeric and diastereomeric purity. | researchgate.netlongdom.org |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | Determination of enantiomeric excess and diastereomeric ratio for volatile compounds. | nih.govresearchgate.netgcms.czchromatographyonline.com |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.gov The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For (3aS,7aS)-Octahydro-2H-indol-2-one, the IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. The N-H stretching vibration of the amide group will also be observable. The exact position of these bands can provide information about hydrogen bonding. nih.govnih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about the vibrational modes of the molecule. While the principles differ, the information obtained is often complementary. For instance, symmetrical vibrations that are weak in the IR spectrum may be strong in the Raman spectrum.
Together, IR and Raman spectroscopy provide a characteristic "fingerprint" of the molecule, confirming the presence of key functional groups and offering clues about the molecular structure and conformation.
Table 5: Characteristic Vibrational Frequencies for (3aS,7aS)-Octahydro-2H-indol-2-one
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amide N-H | Stretch | 3200-3400 | nih.gov |
| C-H | Stretch | 2850-3000 | |
| Lactam C=O | Stretch | 1650-1690 | nih.gov |
Future Perspectives and Emerging Research Directions for 3as,7as Octahydro 2h Indol 2 One
Development of More Sustainable and Atom-Economical Synthetic Routes
Current synthetic strategies for producing the octahydroindole core, often targeting the corresponding carboxylic acid, can involve multiple steps, the use of hazardous reagents, and the generation of significant waste. The future of synthesizing (3aS,7aS)-Octahydro-2H-indol-2-one and its derivatives will undoubtedly focus on the principles of green chemistry.
Researchers are expected to pursue more atom-economical reactions, such as the Lewis-acid catalyzed imino Diels-Alder reaction, which offers a highly efficient route to related octahydroacridine structures with minimal waste. researchgate.net The development of catalytic, enantioselective methods will be a key focus, moving away from stoichiometric chiral auxiliaries. Methodologies like the Beckmann rearrangement of oximes and the Schmidt reaction of cyclic ketones with hydrazoic acid are established routes to lactams and may be adapted for more sustainable processes. eurekaselect.comwikipedia.org Furthermore, the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, represents a promising avenue for the green synthesis of bicyclic lactams. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
In parallel, the rise of automated synthesis platforms is set to revolutionize the discovery and optimization of new synthetic routes and derivatives. nih.govsynthiaonline.com These platforms can perform a large number of experiments in a high-throughput manner, rapidly screening different catalysts, reaction conditions, and starting materials. researchgate.netresearchgate.net The integration of artificial intelligence and machine learning with these automated systems will further accelerate the development of novel and efficient syntheses for complex molecules like (3aS,7aS)-Octahydro-2H-indol-2-one. rsc.org
Advanced Computational Modeling for Rational Design of Novel Derivatives
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. youtube.com For (3aS,7aS)-Octahydro-2H-indol-2-one, advanced computational modeling will play a crucial role in the rational design of new derivatives with specific biological activities or material properties. Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding of derivatives to biological targets, such as enzymes or receptors. nih.govnih.govtandfonline.com
This in-silico approach allows for the prioritization of synthetic targets, saving significant time and resources. youtube.com By understanding the structure-activity relationships, researchers can design molecules with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov For instance, computational studies on bicyclic boronate inhibitors have provided insights into their binding modes with metallo-β-lactamases, guiding the design of more potent inhibitors. nih.gov
Exploration of New Reactivity Modes and Unprecedented Transformations
The unique strained bicyclic structure of (3aS,7aS)-Octahydro-2H-indol-2-one makes it a fascinating scaffold for exploring new chemical reactions. nih.gov While current research has largely focused on its synthesis, future work will likely delve into the novel transformations this lactam and its derivatives can undergo. The distortion of the amide bond in bridged lactams can lead to enhanced reactivity compared to their planar counterparts. nih.gov
Future research may explore photochemical reactions, such as electrocyclizations, to generate constrained polycyclic systems that are difficult to access through conventional methods. researchgate.net The development of new catalytic methods for the functionalization of the lactam ring at various positions will open up avenues for creating a diverse range of new molecules. The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been used to create bicyclic lactams and could be further exploited for this scaffold. wikipedia.org
Applications in Advanced Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies)
Beyond its potential in medicinal chemistry, the (3aS,7aS)-Octahydro-2H-indol-2-one scaffold holds promise for applications in materials science. The ring-opening polymerization of bicyclic lactams can lead to the formation of polyamides with unique properties. mdpi.comroutledge.comacs.org These polymers could find applications as engineering plastics, fibers, or biomedical materials. The incorporation of the rigid bicyclic structure into a polymer backbone could impart desirable thermal and mechanical properties.
Furthermore, the ability of lactam-containing molecules to participate in hydrogen bonding makes them excellent building blocks for supramolecular chemistry. acs.org The self-assembly of (3aS,7aS)-Octahydro-2H-indol-2-one derivatives could lead to the formation of well-ordered nanostructures, such as nanotubes, vesicles, or gels. These supramolecular assemblies could have applications in areas such as drug delivery, tissue engineering, and catalysis. The use of lactam-functionalized polymers in organic electronics, such as in organic field-effect transistors and solar cells, is another burgeoning area of research. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3aS,7aS)-Octahydro-2H-indol-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of substituted indole precursors or hydrogenation of indole-2-one derivatives. For example, catalytic hydrogenation using palladium on carbon under high-pressure H₂ (3–5 atm) yields the octahydro structure . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (25–80°C), and catalyst loading (5–10% Pd/C). Acid catalysts like p-toluenesulfonic acid (p-TSA) improve efficiency in related indol-2-one syntheses by reducing reaction times from 24h to 4h .
Q. Which spectroscopic and computational methods are critical for characterizing (3aS,7aS)-Octahydro-2H-indol-2-one?
- Methodological Answer :
- NMR : H and C NMR confirm stereochemistry and ring saturation. Key signals include δ 1.2–2.8 ppm (m, bridged cyclohexane protons) and δ 170–175 ppm (carbonyl carbon) .
- HRMS : Validates molecular weight (e.g., 153.19 g/mol) and isotopic patterns .
- Computational Tools : Density Functional Theory (DFT) calculates optimized geometries and polar surface areas (e.g., 49.3 Ų for related octahydroindoles) to predict solubility .
Q. How do steric and electronic factors influence the stability of (3aS,7aS)-Octahydro-2H-indol-2-one in solution?
- Methodological Answer : Stability is assessed via accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. HPLC tracks decomposition products. For example, the lactam ring is prone to hydrolysis in acidic conditions (pH < 3), requiring storage at neutral pH and -20°C .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of (3aS,7aS)-Octahydro-2H-indol-2-one derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticonvulsant data (e.g., MIC values varying by >50% across studies) arise from differences in assay protocols. Standardize testing using CLSI guidelines, control strains, and replicate experiments (n ≥ 3). Cross-validate with computational docking to identify binding site interactions (e.g., with Mycobacterium tuberculosis enoyl reductase) .
Q. How does stereochemistry at the 3a and 7a positions affect pharmacological activity?
- Methodological Answer : Enantiomers exhibit distinct bioactivity due to chiral recognition. For example, (2S,3aS,7aS)-perhydroindole-2-carboxylic acid is a key intermediate in angiotensin-converting enzyme (ACE) inhibitors like perindopril. Compare enantiomers via enantioselective synthesis (e.g., chiral auxiliaries or enzymatic resolution) and in vitro ACE inhibition assays (IC₅₀ values differ by 10–100x) .
Q. What computational approaches predict the metabolic fate of (3aS,7aS)-Octahydro-2H-indol-2-one?
- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to model Phase I/II metabolism. Key parameters include CYP450 isoform affinity (e.g., CYP3A4-mediated oxidation) and glucuronidation potential. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and UPLC-MS/MS metabolite identification .
Q. How can conflicting hazard classifications (GHS vs. non-classified) be addressed in safety protocols?
- Methodological Answer : Discrepancies (e.g., OSHA HCS classifying toxicity vs. GHS "not classified") require empirical testing. Conduct acute toxicity studies (OECD 423) and skin sensitization assays (OECD 406). For example, related indol-2-ones show H315 (skin irritation) but lack H319 (eye damage), necessitating PPE adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
